3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9/c1-25(18-14(9-19)20-7-8-21-18)13-10-26(11-13)16-6-5-15-22-23-17(27(15)24-16)12-3-2-4-12/h5-8,12-13H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGNADHDNFKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=CN=C5C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile involves multiple stepsThe reaction conditions often involve the use of acid catalysts and high temperatures to facilitate cyclization and annulation processes . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazinyl moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine Derivatives with Varied Substituents
N-(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide
- Structure : Shares the triazolo-pyridazine core and cyclobutyl group but replaces the pyrazine-carbonitrile with a triazole-carboxamide.
- Molecular Weight : 353.38 g/mol .
6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile
- Structure : Substitutes pyrazine with pyridine, reducing aromatic nitrogen content.
- Impact : Pyridine’s lower electronegativity may decrease solubility and alter binding kinetics compared to pyrazine .
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
- Structure : Features an aniline group instead of azetidine-pyrazine.
Activity and Selectivity Comparisons
highlights triazolo-pyridazine derivatives with pyrrolidin-3-yl urea substituents (Table 2), showing nanomolar-range activity against CDK6. The target compound’s azetidine group may confer improved metabolic stability over pyrrolidine due to reduced ring strain and slower oxidation .
Table 1: Structural and Physicochemical Comparisons
Implications of Structural Variations
Biological Activity
The compound 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Structural Features
The compound is characterized by several important structural elements:
- Cyclobutyl Group : This cyclic structure may influence the compound's interaction with biological targets.
- Triazolo-Pyridazine Scaffold : Known for diverse biological activities, this scaffold enhances the compound's potential as a therapeutic agent.
- Azetidine Moiety : This component contributes to the overall stability and reactivity of the molecule.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits significant cytotoxicity against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against a range of bacteria and fungi. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |
Antitumor Activity
In vitro studies have shown that the compound exhibits potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways. A study reported an IC50 value of 12 µM for MCF-7 cells, indicating strong antitumor potential .
Antimicrobial Activity
Research indicates that the compound has broad-spectrum antimicrobial properties. It has been tested against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
In these studies, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, suggesting significant antimicrobial efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes critical in metabolic pathways. Notably, it has shown competitive inhibition against dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. In vitro assays revealed an IC50 value of approximately 100 nM .
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The presence of multiple nitrogen atoms in the triazole and pyridazine rings enhances its binding affinity to enzyme active sites and receptors.
Q & A
Q. What are the critical synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions focusing on cyclization and functional group introduction. Key steps include:
- Triazole ring formation : Cyclization of hydrazine derivatives with ketones/aldehydes under reflux (e.g., ethanol at 80°C) to form the triazolopyridazine core .
- Azetidine coupling : Reacting the triazolopyridazine intermediate with azetidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the azetidin-3-yl group .
- Final functionalization : Methylation and cyano group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling .
Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What structural features of this compound influence its reactivity and bioactivity?
- Triazolopyridazine core : Provides π-π stacking interactions with biological targets (e.g., kinases) and stability under physiological conditions .
- Cyclobutyl group : Enhances lipophilicity and modulates steric effects, impacting binding affinity .
- Pyrazine-2-carbonitrile moiety : Acts as a hydrogen-bond acceptor and influences solubility .
- Azetidine-methylamino linker : Introduces conformational flexibility for target engagement .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Catalyst screening : Use Pd(OAc)₂/XPhos for efficient cross-coupling to reduce byproducts .
- Temperature control : Maintain reflux at 80°C during cyclization to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve azetidine coupling efficiency .
- In-line monitoring : Employ TLC or FTIR to track reaction progress and terminate at optimal conversion .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay standardization : Validate cell-based assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and consistent ATP concentrations .
- Structural analogs : Compare activity of derivatives (e.g., replacing cyclobutyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data with analogs like triazolopyridazine-based kinase inhibitors to identify trends .
Q. What computational methods predict target interactions and guide rational design?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR, CDK2) with triazolopyridazine as a hinge-binding motif .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., 100 ns simulations in GROMACS) .
- QSAR models : Correlate substituent electronegativity (e.g., cyano vs. methyl) with IC₅₀ values to prioritize synthetic targets .
Q. What strategies improve solubility and stability for in vivo studies?
- Salt formation : Prepare hydrochloride salts via HCl/ethanol treatment to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the pyrazine ring for controlled release .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life and reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
